N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
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Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the core structures. The process may include:
Formation of the 4-hydroxychroman-4-yl methyl group: This step involves the synthesis of the chroman ring, which can be achieved through cyclization reactions.
Introduction of the 3-chloro-4-fluorophenyl group: This aromatic group is often introduced through electrophilic aromatic substitution reactions.
Coupling of the two core structures: The final step involves coupling the two core structures using oxalamide linkage, which can be achieved through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the oxalamide linkage or the aromatic rings.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research may explore its potential therapeutic effects, particularly in areas like anti-inflammatory or anticancer treatments.
Industry: Its unique properties could be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxyphenyl)methyl)oxalamide
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is unique due to the presence of the chroman ring, which imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4/c19-13-9-11(5-6-14(13)20)22-17(24)16(23)21-10-18(25)7-8-26-15-4-2-1-3-12(15)18/h1-6,9,25H,7-8,10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVYJLRZGXVAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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